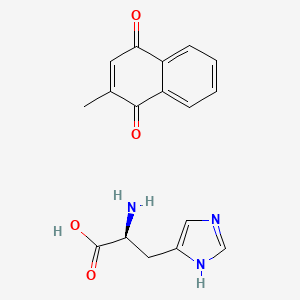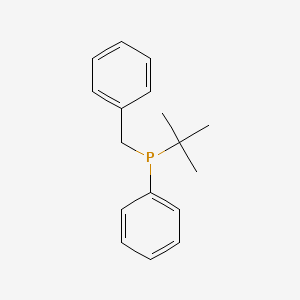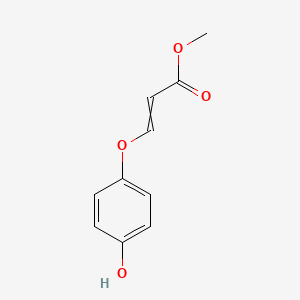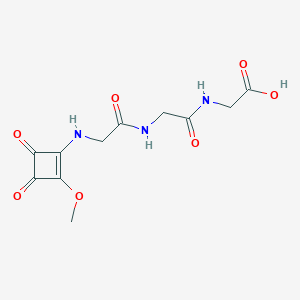![molecular formula C13H28OSi B12602955 Triethyl[(hept-6-en-2-yl)oxy]silane CAS No. 872839-39-9](/img/structure/B12602955.png)
Triethyl[(hept-6-en-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl[(hept-6-en-2-yl)oxy]silane: is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an alkoxy group derived from hept-6-en-2-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl[(hept-6-en-2-yl)oxy]silane typically involves the reaction of hept-6-en-2-ol with triethylsilane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. Common catalysts used include platinum or palladium complexes, which facilitate the hydrosilylation reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Triethyl[(hept-6-en-2-yl)oxy]silane can undergo oxidation reactions, typically forming silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes or hydrocarbons.
Substitution: It can participate in substitution reactions where the alkoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydrosilanes or metal hydrides serve as reducing agents.
Substitution: Halogenating agents or nucleophiles are employed under mild to moderate conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and hydrocarbons.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Triethyl[(hept-6-en-2-yl)oxy]silane is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling.
Industry: Used in the production of silicone-based materials, coatings, and adhesives due to its ability to form strong Si-O bonds.
Mécanisme D'action
The mechanism by which Triethyl[(hept-6-en-2-yl)oxy]silane exerts its effects involves the formation of Si-O bonds through hydrosilylation or oxidation reactions. The silicon atom acts as a central hub, facilitating the attachment of various functional groups, which can then interact with molecular targets in different pathways.
Comparaison Avec Des Composés Similaires
Triethylsilane: Similar in structure but lacks the alkoxy group, making it less versatile in certain reactions.
Trimethyl[(hept-6-en-2-yl)oxy]silane: Similar but with methyl groups instead of ethyl groups, affecting its reactivity and physical properties.
Triisopropyl[(hept-6-en-2-yl)oxy]silane: Contains bulkier isopropyl groups, which can influence steric interactions in reactions.
Uniqueness: Triethyl[(hept-6-en-2-yl)oxy]silane is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in both academic and industrial settings.
Propriétés
Numéro CAS |
872839-39-9 |
|---|---|
Formule moléculaire |
C13H28OSi |
Poids moléculaire |
228.45 g/mol |
Nom IUPAC |
triethyl(hept-6-en-2-yloxy)silane |
InChI |
InChI=1S/C13H28OSi/c1-6-10-11-12-13(5)14-15(7-2,8-3)9-4/h6,13H,1,7-12H2,2-5H3 |
Clé InChI |
VZNYGUVLBQWELT-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(C)CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



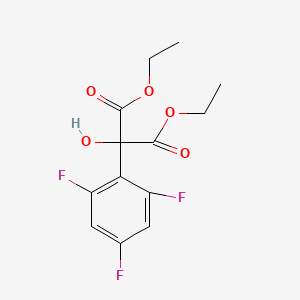
![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
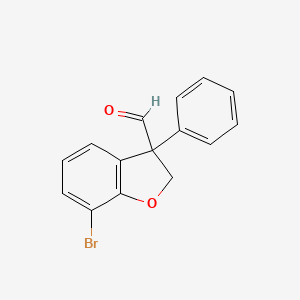
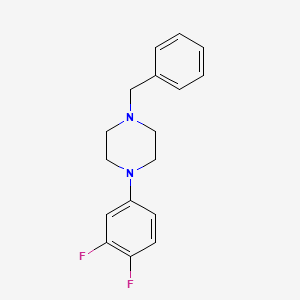


![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)

